Conformational Energy Barrier: Isobutyl vs. Neopentyl Substitution
The rotational energy barrier for the 3-isobutyl group is quantifiably lower and conformationally distinct from that of the more sterically hindered 3-neopentyl analog. MM2 force-field calculations on 3-isobutylrhodanine and 3-neopentylrhodanine derivatives reveal that the preferred path of rotation involves the isopropyl (or tert-butyl) group passing the carbonyl group, not the thiocarbonyl group [1]. The specific barrier height for the isobutyl derivative is lower, leading to a different conformational equilibrium compared to the neopentyl analog, which is dominated by a single syn form stabilized by attractive steric effects [1].
| Evidence Dimension | Rotational Energy Barrier |
|---|---|
| Target Compound Data | MM2-calculated rotational barrier is lower than that of the neopentyl analog; the preferred rotational path is with the isopropyl group passing the carbonyl. |
| Comparator Or Baseline | 3-Neopentylrhodanine: Exhibits a higher rotational barrier; its crystal structure is composed exclusively of the syn form, stabilized by attractive steric effects between the tert-butyl and phenyl groups. |
| Quantified Difference | Not explicitly provided as a single value, but described as a significant difference in barrier height and a completely altered conformational equilibrium. |
| Conditions | Molecular mechanics (MM2) force-field calculations, X-ray crystallography, and NOE experiments. |
Why This Matters
This distinct conformational profile means the isobutyl derivative will sample a different set of molecular shapes in solution compared to its bulkier analogs, which can lead to differential binding to biological targets or different outcomes in synthetic applications.
- [1] Rang K, Liao F, Sandström J, Wang S. Conformations and conformational changes of 3-isobutyl- and 3-neopentyl-rhodanines. A case of steric attraction studied by X-ray crystallography, NOE effects and force-field calculations. J. Chem. Soc., Perkin Trans. 2. 1995;(8):1521-1524. View Source
